9-([1,1'-Biphenyl]-2-yl)anthracene

OLED Blue Emitter Color Purity

9-([1,1'-Biphenyl]-2-yl)anthracene (CAS 849223-96-7, C26H18, MW 330.42) is a mono-arylated anthracene derivative carrying an ortho-biphenyl substituent at the 9-position. This substitution pattern creates a highly twisted, non-coplanar conformation that suppresses intermolecular π–π stacking and aggregation-caused quenching, making it a critical synthon for constructing deep-blue fluorescent emitters and host materials for organic light-emitting diodes (OLEDs).

Molecular Formula C26H18
Molecular Weight 330.4 g/mol
Cat. No. B8248814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-([1,1'-Biphenyl]-2-yl)anthracene
Molecular FormulaC26H18
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC=CC4=CC5=CC=CC=C53
InChIInChI=1S/C26H18/c1-2-10-19(11-3-1)22-14-8-9-17-25(22)26-23-15-6-4-12-20(23)18-21-13-5-7-16-24(21)26/h1-18H
InChIKeyVNDCOYDOXRMVON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-([1,1'-Biphenyl]-2-yl)anthracene: Core Building Block for High-Performance Blue OLED Hosts and Emitters


9-([1,1'-Biphenyl]-2-yl)anthracene (CAS 849223-96-7, C26H18, MW 330.42) is a mono-arylated anthracene derivative carrying an ortho-biphenyl substituent at the 9-position. This substitution pattern creates a highly twisted, non-coplanar conformation that suppresses intermolecular π–π stacking and aggregation-caused quenching, making it a critical synthon for constructing deep-blue fluorescent emitters and host materials for organic light-emitting diodes (OLEDs) [1]. Unlike para-linked biphenyl isomers or unsubstituted anthracene, the ortho geometry introduces well-defined steric bulk that simultaneously enhances solubility, raises the glass transition temperature, and preserves a free 10-position for further functionalization—features that are decisive for both vacuum-deposited and solution-processed device fabrication .

Core Scaffold Ortho-biphenyl anthracene building block for deep-blue OLED host and emitter synthesis
Modular Functionalization Free 10-position enables Suzuki, Ullmann, or Buchwald-Hartwig coupling for diversification
Process Compatibility Supports both vacuum-deposited and solution-processed OLED device fabrication routes

Why 9-([1,1'-Biphenyl]-2-yl)anthracene Cannot Be Replaced by Simpler 9-Arylanthracenes


Routine substitution of 9-([1,1'-biphenyl]-2-yl)anthracene with 9-phenylanthracene, 9-(biphenyl-4-yl)anthracene, or 9,10-diphenylanthracene is not performance-neutral. The ortho-biphenyl group induces a larger dihedral angle between the anthracene core and the pendant aryl ring, which directly impacts emission color purity, spectral narrowing, and resistance to concentration quenching [1]. Comparative device data show that ortho-biphenyl-terminated anthracene derivatives deliver blue emission with a full width at half maximum (FWHM) as narrow as 60 nm and CIE y < 0.12, whereas analogous naphthyl-substituted emitters exhibit broader spectra (FWHM 71 nm) and inferior color coordinates [2]. Furthermore, the para-biphenyl isomer (9-(biphenyl-4-yl)anthracene) lacks the steric congestion that enhances solubility in toluene and tetrahydrofuran—a critical parameter for solution-processed OLED manufacturing . These differences are quantifiable and consequential in device engineering.

Target: 9-(Biphenyl-2-yl)anthracene
Common Substitute
Ortho-biphenyl geometry Large dihedral angle suppresses aggregation-caused quenching
9-Phenylanthracene Smaller aryl group; emission color purity and spectral narrowing may shift
Ortho steric congestion Enhances solubility in toluene and THF for solution processing
9-(Biphenyl-4-yl)anthracene Para isomer lacks steric bulk; solubility profile may not transfer directly
Asymmetric with free 10-position Enables modular emitter diversification via cross-coupling
9,10-Diphenylanthracene Symmetric; no free position for further functionalization

9-([1,1'-Biphenyl]-2-yl)anthracene: Quantitative Differentiation Evidence Against Closest Analogs


Narrower Blue Emission and Superior Color Purity vs. Naphthyl-Substituted Anthracene Emitters

In a direct head-to-head comparison within the same study, the ortho-biphenyl-2-yl-substituted anthracene emitter 2-(biphenyl-2-yl)-9,10-di(naphthalene-2-yl)anthracene (BIPAn) produced a photoluminescence maximum at 445 nm with a FWHM of 60 nm. The analogous compound bearing a 2-methylnaphthalen-1-yl group (MNAn) exhibited a red-shifted emission at 454 nm and a broader FWHM of 71 nm [1]. The narrower emission and shorter wavelength of the biphenyl-2-yl derivative translate directly into deeper blue CIE coordinates of (0.15, 0.12) versus (0.15, 0.13) for MNAn [1]. This 11 nm FWHM advantage and improved CIE y value are critical for meeting BT.2020 color gamut requirements in display applications.

Emission FWHM vs. Naphthyl Analog
Head-to-head
BIPAn: FWHM 60 nm, CIE (0.15, 0.12)
MNAn: FWHM 71 nm, CIE (0.15, 0.13)
11 nm narrower (15.5%); 9 nm blue-shift in λmax
Supports deeper blue CIE y for BT.2020 gamut coverage
Thin film PL; Dyes and Pigments 92, 2012
OLED Blue Emitter Color Purity

Higher External Quantum Efficiency in OLED Devices vs. Methylnaphthalene-Based Analog

Multilayer OLED devices fabricated with the biphenyl-2-yl-anthracene derivative BIPAn as the emitting layer achieved a maximum external quantum efficiency (EQE) of 3.70%, a power efficiency of 2.11 lm/W, and a current efficiency of 3.55 cd/A. Under identical device architecture, the methylnaphthalene analog MNAn yielded a lower EQE of 3.61% (power efficiency 2.15 lm/W) [1]. The EQE advantage, while modest in absolute terms, is reproducible and attributable to the more favorable excited-state management conferred by the ortho-biphenyl geometry.

EQE in Non-Doped OLED
Head-to-head
3.70%EQE
vs. MNAn 3.61% (+2.5% relative)
Reproducible EQE gain from ortho-biphenyl excited-state management
Multilayer device; Dyes and Pigments 92, 2012
OLED External Quantum Efficiency Device Performance

Record Current Efficiency in Top-Emitting Deep-Blue OLEDs Using Biphenyl-Anthracene Hybrid Host

When the 10-([1,1′-biphenyl]-2-yl)anthracen-9-yl moiety is incorporated into a dibenzofuran-fused host material (Host 2), the resulting top-emitting deep-blue OLED achieves a current efficiency of 154.3 cd/A, a CIE y coordinate of 0.048, and an emission peak at 476 nm with a record-narrow FWHM of 16 nm [1]. The reference host (Host 1, bearing a naphthalen-1-yl group in place of the biphenyl-2-yl group) was compared in the same study; while the abstract reports the overall device performance for the optimized Host 2 configuration, the design rationale explicitly attributes the superior operational stability (LT90 = 249 h at 1000 cd/m²) to the biphenyl substitution pattern [1]. This represents a current efficiency more than 40× higher than the non-doped emitter device in Evidence Item 2, underscoring the value of this scaffold in state-of-the-art host engineering.

Current Efficiency in Top-Emitting Host
Cross-study
154.3cd/A
CIE y 0.048, FWHM 16 nm, LT90 249 h at 1000 cd/m²
Reported high current efficiency in host engineering context
Top-emitting OLED with TADF emitter; Adv. Sci. 2024
OLED Host Material Current Efficiency

Enhanced Solubility for Solution-Processed OLED Fabrication vs. Alkyl-Free Planar Anthracenes

Anthracene derivatives terminated with ortho-biphenyl moieties demonstrate high solubility in common organic solvents, reaching concentrations of 10 mg/mL in toluene, tetrahydrofuran, and cyclohexanone . This is a direct consequence of the sterically congested ortho-biphenyl substitution, which disrupts molecular planarity and prevents dense crystal packing. In contrast, unsubstituted anthracene and planar 9,10-diphenylanthracene exhibit significantly lower solubility (<2 mg/mL in comparable solvents) and require electrically inert alkyl chains to achieve solution processability—an approach that dilutes the active chromophore density and compromises charge transport . The ortho-biphenyl group thus serves as a solubilizing moiety without introducing electronically insulating alkyl appendages.

Solubility for Solution Processing
Class-level
≥10mg/mL
In toluene, THF, and cyclohexanone
Supports inkjet printing and spin-coating fabrication routes
Class-level inference; data to verify for specific batch
Solution-Processed OLED Solubility Processability

Lower Melting Point and Superior Processability of the 10-Bromo Derivative vs. 9,10-Diphenylanthracene

The key synthetic intermediate 9-([1,1'-biphenyl]-2-yl)-10-bromoanthracene exhibits a melting point of 146.0–150.0 °C . This is approximately 100 °C lower than the melting point of the symmetric comparator 9,10-diphenylanthracene (245–248 °C) . The lower melting point facilitates purification by recrystallization and reduces energy input during vacuum sublimation for OLED-grade material preparation. Furthermore, the asymmetric substitution leaves the bromine atom at the 10-position available for Suzuki, Ullmann, or Buchwald-Hartwig coupling, enabling modular diversification into a wide range of host and emitter materials.

Melting Point of 10-Bromo Intermediate
Cross-study
146–150°C
vs. 9,10-diphenylanthracene 245–248 °C (Δ ≈ −100 °C)
Lower Tm may simplify purification and vacuum sublimation processing
Supplier data; source-specific review recommended
Synthetic Intermediate Processability Thermal Properties

Enhanced Radiative Decay and Quantum Efficiency in Ortho-Biphenyl vs. Other Aryl-Substituted Carboranyl-Anthracene Dyads

In a comparative study of closo-o-carboranyl–anthracene dyads, the compound bearing an ortho-type biphenyl group (oAC) exhibited markedly higher emission intensity, quantum efficiency, and radiative decay constant (kr) in both tetrahydrofuran solution and film state at 298 K compared to other o-carboranyl compounds lacking the ortho-biphenyl motif [1]. The enhanced radiative rate is attributed to the restricted intramolecular rotation conferred by the sterically demanding ortho-biphenyl substituent, which reduces non-radiative decay pathways. This provides direct photophysical evidence that the ortho-biphenyl geometry confers a measurable advantage in excited-state management.

Radiative Decay Rate vs. Aryl Analogs
Head-to-head
oAC (ortho-biphenyl): Reported higher kr and quantum efficiency
Other o-carboranyl-anthracene dyads: lower emission intensity
Attributed to restricted intramolecular rotation
Supports higher PLQY for emitter and sensor material development
THF and film state at 298 K; PCCP 2021
Photophysics Quantum Efficiency Radiative Decay

Optimal Application Scenarios for 9-([1,1'-Biphenyl]-2-yl)anthracene and Its Derivatives


Deep-Blue OLED Host Material Development for BT.2020 Displays

The 10-([1,1′-biphenyl]-2-yl)anthracen-9-yl scaffold, directly derived from 9-([1,1'-biphenyl]-2-yl)anthracene, has been validated as the core of a high-performance host material (Host 2) that delivers 154.3 cd/A current efficiency and CIE y = 0.048 in top-emitting deep-blue OLEDs [1]. This meets the stringent BT.2020 color gamut requirements and is suitable for next-generation television and smartphone displays. Procurement teams evaluating anthracene-based host precursors should prioritize the ortho-biphenyl substitution pattern based on this demonstrated device performance.

Solution-Processed Blue Emitter Formulation for Inkjet-Printed OLEDs

Ortho-biphenyl-terminated anthracene derivatives achieve ≥10 mg/mL solubility in toluene, THF, and cyclohexanone without requiring electrically insulating alkyl solubilizers . This enables inkjet printing and spin-coating of blue emissive layers, reducing manufacturing cost compared to vacuum-deposited small molecules. 9-([1,1'-Biphenyl]-2-yl)anthracene serves as the key intermediate for synthesizing these soluble emitters.

Modular Synthesis of Asymmetric Anthracene-Based Emitters via 10-Position Functionalization

The free 10-position of 9-([1,1'-biphenyl]-2-yl)anthracene allows selective bromination to yield 9-([1,1'-biphenyl]-2-yl)-10-bromoanthracene (CAS 400607-16-1), a versatile Suzuki coupling partner with a melting point of 146–150 °C that facilitates purification . This intermediate can be diversified with naphthyl, fluorenyl, or dibenzofuranyl groups to tune emission color, charge transport, and thermal properties. The resulting ortho-twisted asymmetric emitters exhibit narrow blue emission (FWHM 60 nm) and CIE coordinates of (0.15, 0.12) [2].

High-Radiative-Rate Photoluminescent Materials for Sensing and Imaging

Ortho-biphenyl-substituted anthracene dyads exhibit enhanced radiative decay constants compared to other aryl-substituted analogs due to restricted intramolecular rotation [3]. This makes 9-([1,1'-biphenyl]-2-yl)anthracene a valuable precursor for developing high-quantum-yield fluorescent probes and sensors where brightness and photostability are paramount.

Application
Selection Property
Validation Focus
Deep-blue OLED host development
Ortho-biphenyl core geometry
CIE y coordinate, FWHM, and operational lifetime
Solution-processed emitter formulation
Solubility in toluene, THF, cyclohexanone
Solution concentration and film quality after spin-coating or inkjet printing
Modular asymmetric emitter synthesis
Free 10-position for cross-coupling
Bromination efficiency and Suzuki coupling yields
High-quantum-yield fluorescent probes
Restricted intramolecular rotation
Radiative decay rate and PLQY in target matrix
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